molecular formula C16H15BrN2O B2486630 4-bromo-2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol CAS No. 610277-25-3

4-bromo-2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

Cat. No.: B2486630
CAS No.: 610277-25-3
M. Wt: 331.213
InChI Key: UBAVJSAWIHFCLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is an organic compound that belongs to the class of phenols and pyrazoles. This compound is characterized by the presence of a bromine atom at the 4th position of the phenol ring and a pyrazole ring substituted with a p-tolyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Scientific Research Applications

4-bromo-2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10, 6210–6215. DOI: 10.1039/c9sc02067e : 4′-Bromo-2-(p-tolyl sulfonyl)acetophenone - MilliporeSigma

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 2-phenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-phenol.

    Pyrazole Formation: The brominated phenol is then reacted with p-tolylhydrazine in the presence of an acid catalyst to form the pyrazole ring. This step involves cyclization and condensation reactions.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as sodium azide, sodium thiolate, or Grignard reagents are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Hydrogenated derivatives of the original compound.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-bromo-2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the observed effects of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol: Similar structure but with a phenyl group instead of a p-tolyl group.

    4-chloro-2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol: Similar structure but with a chlorine atom instead of a bromine atom.

    4-bromo-2-(5-(m-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

Uniqueness

The uniqueness of 4-bromo-2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and the p-tolyl group can enhance its interactions with specific molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-bromo-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O/c1-10-2-4-11(5-3-10)14-9-15(19-18-14)13-8-12(17)6-7-16(13)20/h2-8,14,18,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAVJSAWIHFCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2)C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.